Tridecanoic-D25 acid
Overview
Description
Tridecanoic-D25 acid is a deuterium-labeled version of tridecanoic acid, a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves replacing the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecanoic-D25 acid can be synthesized through the hydrogenation of tridecanoic acid using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The process ensures the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tridecanoic-D25 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert it into tridecanol-D25.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are used under controlled conditions.
Major Products Formed
Oxidation: this compound derivatives like tridecanol-D25 and tridecanone-D25.
Reduction: Tridecanol-D25.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Tridecanoic-D25 acid has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the role of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in metabolic disorders.
Industry: Used in the production of deuterium-labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Tridecanoic-D25 acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its movement and transformation within biological systems. It primarily targets enzymes involved in fatty acid metabolism, providing insights into their function and regulation.
Comparison with Similar Compounds
Similar Compounds
Tridecanoic acid: The non-deuterated version of Tridecanoic-D25 acid.
Dodecanoic acid: A 12-carbon saturated fatty acid.
Tetradecanoic acid: A 14-carbon saturated fatty acid.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it an ideal tracer for studying metabolic pathways and reaction mechanisms, offering insights that are not possible with non-labeled compounds.
Biological Activity
Tridecanoic-D25 acid, also known as N-Tridecanoic acid-d2, is a deuterated medium-chain saturated fatty acid with the chemical formula C13H26O2. This compound has garnered attention for its biological activities, particularly in the context of microbial infections and metabolic processes. Below, we explore its biological activity, including its mechanisms of action, research findings, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C13H26O2 |
Molecular Weight | 214.36 g/mol |
Melting Point | 41-42 °C |
Boiling Point | 236 °C |
CAS Number | 64118-44-1 |
This compound is structurally characterized as a straight-chain fatty acid with a carbon chain length of 13 carbons. The presence of deuterium (D) enhances its stability and can influence its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the persistence and biofilm formation of Escherichia coli, a common bacterial pathogen. This activity is particularly relevant in the context of chronic infections where biofilms can protect bacteria from antibiotic treatment.
Key Findings:
- Inhibition of Biofilm Formation : Tridecanoic acid demonstrated significant efficacy in reducing biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections .
- Mechanism of Action : The mechanism involves disrupting bacterial cell membranes and altering metabolic pathways, leading to increased susceptibility to antibiotics .
Metabolic Effects
This compound also plays a role in metabolic processes. It has been studied for its effects on lipid metabolism and energy homeostasis.
Research Insights:
- Fatty Acid Metabolism : Studies indicate that this compound influences lipid profiles by modulating fatty acid synthesis and degradation pathways, which may have implications for metabolic disorders .
- Potential Therapeutic Applications : Given its impact on metabolism, there is potential for this compound in managing conditions such as obesity and insulin resistance .
Case Studies
- Bacterial Infection Management :
- Metabolic Profiling :
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-VVZIYBSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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